![molecular formula C10H9N3O5 B510102 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester CAS No. 402614-78-2](/img/structure/B510102.png)
5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester
Overview
Scientific Research Applications
Chemical Synthesis and Transformations
5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester and its derivatives play a crucial role in the synthesis and transformation of various heterocyclic compounds. The compound is often used as a precursor or intermediate in the synthesis of pyrazole derivatives, which exhibit diverse biological activities. For example, the compound was involved in the synthesis of derivatives of pyrazolo[3,4-d]pyridazinone and hydrazonopyrazole acids, suggesting its versatility in the creation of complex molecular structures (Şener et al., 2002). Similar synthetic applications were observed in the production of pyrazolo[3,4-d]pyridazine amine derivatives (Şener et al., 2004).
Biological Activities
The biological activity of compounds related to 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester has been a subject of interest. For instance, derivatives of 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester showed potential as RNase H inhibitors, suggesting a promising avenue for antiretroviral drug development (Fuji et al., 2009). Similarly, novel pyrazole oxime ester derivatives containing the furan moiety displayed significant acaricidal or insecticidal activities, indicating potential applications in pest control (Shi et al., 2015).
Analytical Applications
In addition to synthetic and biological applications, derivatives of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester have been utilized in analytical chemistry. For instance, a polymer-assisted reaction involving a related furan compound resulted in the generation of an ester library, demonstrating potential in developing analytical internal standards (Llovera et al., 2005).
properties
IUPAC Name |
methyl 5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O5/c1-17-10(14)9-3-2-8(18-9)6-12-5-7(4-11-12)13(15)16/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXGWRMIILNDHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate |
Synthesis routes and methods
Procedure details
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